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Compound of Interest

Compound Name: Allyl glycidyl ether

Cat. No.: B154827

An essential tool for polymer characterization, Nuclear Magnetic Resonance (NMR)
spectroscopy provides detailed information about molecular structure, composition, and
dynamics. This guide offers a comparative analysis of the *H and 13C NMR spectra of poly(allyl
glycidyl ether) (PAGE) and its common alternatives, including poly(ethyl glycidyl ether)
(PEGE), poly(propylene glycol) diglycidyl ether (PPGDGE), and poly(glycidyl methacrylate)
(PGMA). The data presented is intended for researchers, scientists, and drug development
professionals working with these polymers.

'H and **C NMR Spectral Data Comparison

The following tables summarize the key *H and *3C NMR chemical shifts for poly(allyl glycidyl
ether) and its alternatives. These values are critical for identifying the polymers and
understanding their structural nuances.

Table 1: *H NMR Chemical Shifts (8, ppm) of Poly(allyl glycidyl ether) and Alternatives
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Backbone Protons

Polymer Side-Chain Protons Reference Solvent
(-CH2-CH-0O-)
Poly(allyl glycidyl Allyl: -CHz- (d): ~4.0,
oly(a ci
YA gyeiey 3.4-37 =CH- (m): ~5.9,=CH2  CDCls
ether) (PAGE)
(m): ~5.2
Propenyl: =CH-CHs
PAGE (cis-propenyl d): ~1.6, =CH-0O- (q):
_ (cis-propeny 3.4-37 @ @ CDCls
isomer) ~4.3, -O-CH= (d):
~6.2
Poly(ethyl glycidyl Ethyl: -O-CH:- (q):
y(ethyl glycidy 3.4.38 y 2 (q) ;0
ether) (PEGE) ~3.5, -CHs (1): ~1.2
Poly(propylene glycol) Propylene glycol: -
diglycidyl ether 3.1-38 CH(CHs)- (m), -CH2- CDCls
(PPGDGE) (m), -CHs (d): ~1.1
Glycidyl: -O-CHz- (m):
Poly(glycidyl 1.8-2.1(-CH2-), 0.8 - 3.8-4.3, -CH- (m):

methacrylate) (PGMA) 1.2 (-CHs)

) CDCls
~3.2, Epoxide CH:2

(m): 2.6-2.9

Table 2: 13C NMR Chemical Shifts (6, ppm) of Poly(allyl glycidyl ether) and Alternatives

© 2025 BenchChem. All rights reserved.

2/8 Tech Support


https://www.benchchem.com/product/b154827?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b154827?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Validation & Comparative

Check Availability & Pricing

Backbone Carbons Side-Chain
Polymer Reference Solvent
(-CH2-CH-0O-) Carbons
Poly(allyl glycidyl Allyl: -CH2-: ~72,
oly(a ci
VIV Gyeldy ~70-80 =CH-: ~135, =CHz: CDCIs
ether) (PAGE)
~117
) Propenyl: =CH-CHs:
PAGE (cis-propenyl
_ ~70-80 ~9.5, =CH-0O-: ~100,- CDCIs
isomer)
O-CH=: ~145
Poly(ethyl glycidyl Ethyl: -O-CHz-: ~66.5,
y(ethyl glycidy ~62, ~71, ~80 Y ’ D20
ether) (PEGE) -CHs: ~14.6
Poly(propylene glycol
] y(r? Py glycol) Not explicitly detailed Propylene glycol &
diglycidyl ether ) ] CDCls
in search results glycidyl carbons
(PPGDGE)
Glycidyl: -O-CH2-:
Poly(glycidyl ~54 (-C-), ~45 (-CH2-), ~66, -CH-: ~51,
y(glycidy (-C-) (-CH2-) cDCls

methacrylate) (PGMA)

~18 (-CHs)

Epoxide CHz: ~44;
Carbonyl: ~177

Experimental Protocols

The following is a general methodology for acquiring *H and 3C NMR spectra of polyethers,
based on standard laboratory practices.[1][2][3][4]

Sample Preparation

» Dissolution: Dissolve 10-20 mg of the polymer sample in approximately 0.6-0.8 mL of a
suitable deuterated solvent (e.g., CDCIs, D20, DMSO-ds). The choice of solvent depends on
the polymer's solubility.

o Homogenization: Ensure the sample is fully dissolved by gentle vortexing or agitation. For
viscous solutions, slight warming may be necessary.

o Transfer: Transfer the solution to a 5 mm NMR tube.
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1H NMR Spectroscopy

e Spectrometer: A 300-500 MHz NMR spectrometer is typically sufficient.

e Parameters:

[¢]

Pulse Sequence: A standard single-pulse sequence is used.

Number of Scans: 16 to 64 scans are generally adequate, depending on the sample
concentration.

Relaxation Delay (d1): A delay of 1-5 seconds is used to allow for full relaxation of the
protons.

Acquisition Time: Typically 2-4 seconds.

Referencing: The spectrum is referenced to the residual solvent peak or an internal
standard like tetramethylsilane (TMS).

13C NMR Spectroscopy

e Spectrometer: A spectrometer operating at 75-125 MHz for 13C is used.

e Parameters:

Pulse Sequence: A standard single-pulse sequence with proton decoupling (e.g., zgpg30
or similar).

Number of Scans: Due to the low natural abundance of 13C, a larger number of scans
(e.g., 1024 to 4096 or more) is required to achieve a good signal-to-noise ratio.

Relaxation Delay (d1): A delay of 2-10 seconds is recommended.
Acquisition Time: Typically 1-2 seconds.

Referencing: The spectrum is referenced to the solvent peak.

Data Interpretation and Structural Insights
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The NMR data reveals key structural features of these polymers. For poly(allyl glycidyl ether),
the *H NMR spectrum clearly shows the characteristic signals of the allyl group at
approximately 4.0 ppm (-CHz-), 5.9 ppm (=CH-), and 5.2 ppm (=CH?3).[5] The polymerization
temperature can induce isomerization of the allyl side chain to a cis-propenyl group, which is
identifiable by the appearance of new signals, notably a doublet around 1.6 ppm for the new
methyl group.

In comparison, poly(ethyl glycidyl ether) exhibits simpler side-chain signals corresponding to
the ethyl group, with a quartet around 3.5 ppm and a triplet around 1.2 ppm.[6] Poly(propylene
glycol) diglycidyl ether, being a derivative of polypropylene glycol, shows more complex
overlapping signals in the backbone region and a characteristic methyl doublet around 1.1
ppm.[7][8] Poly(glycidyl methacrylate) has a distinct methacrylate backbone with characteristic
signals for the a-methyl group (0.8-1.2 ppm) and the methylene protons of the backbone (1.8-
2.1 ppm), in addition to the signals from the glycidyl side chain.[9][10]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the NMR analysis of polymers.
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Caption: General workflow for polymer analysis using NMR spectroscopy.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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« To cite this document: BenchChem. [1H NMR and 13C NMR analysis of poly(allyl glycidyl
ether)]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b154827#1h-nmr-and-13c-nmr-analysis-of-poly-allyl-
glycidyl-ether]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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